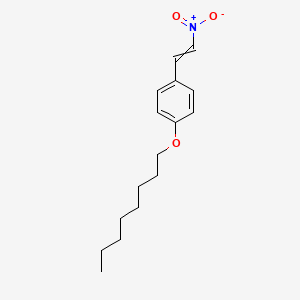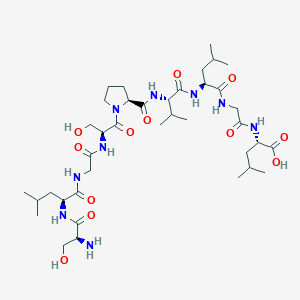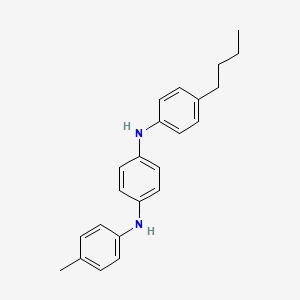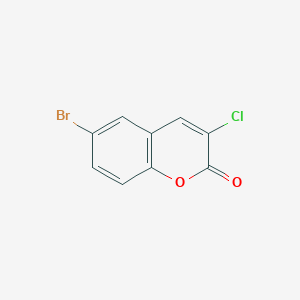![molecular formula C16H9Li B12535334 Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 676261-13-5](/img/structure/B12535334.png)
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is an organolithium compound known for its unique structural properties and reactivity. This compound features a lithium atom bonded to a phenylethynyl group, which is further connected to another phenylethynyl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of phenylethynyl lithium with 4-bromo-1-ethynylbenzene. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new organolithium compounds.
科学的研究の応用
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
作用機序
The mechanism of action of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich phenylethynyl groups, which stabilize the transition state and enhance the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Lithium phenylacetylide: Similar in structure but with different reactivity due to the presence of a single phenylethynyl group.
Lithium acetylide: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in polymerization reactions but differs in its functional groups and applications.
Uniqueness
Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl groups, which provide enhanced reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic chemistry and material science, where precise control over reactivity and product formation is essential.
特性
CAS番号 |
676261-13-5 |
|---|---|
分子式 |
C16H9Li |
分子量 |
208.2 g/mol |
IUPAC名 |
lithium;1-ethynyl-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H9.Li/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15;/h3-11H;/q-1;+1 |
InChIキー |
WQMDNPSJOAIAEU-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)





![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)

![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

